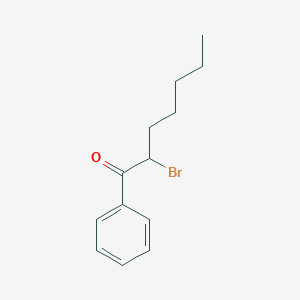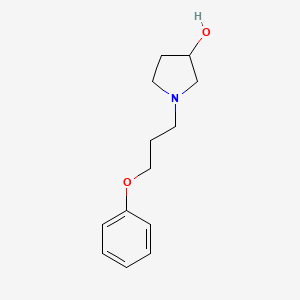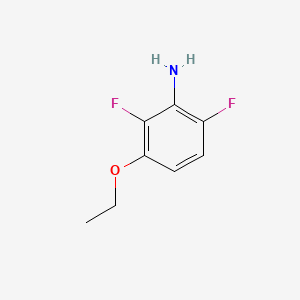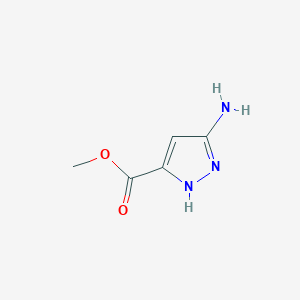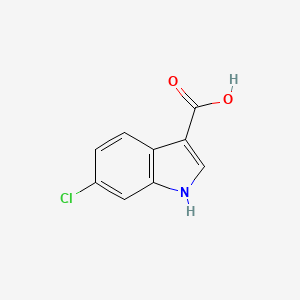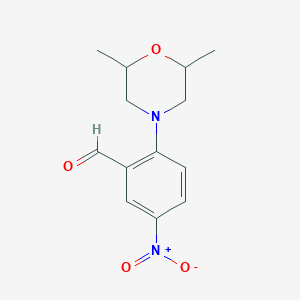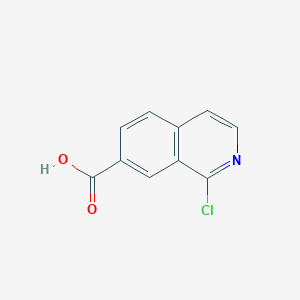
1-Chloroisoquinoline-7-carboxylic acid
Übersicht
Beschreibung
1-Chloroisoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a isoquinoline backbone with a chlorine atom at the 1 position and a carboxylic acid group at the 7 position . The molecular weight of this compound is 207.62 g/mol .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 g/mol . The compound should be stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties : A study by Koga et al. (1980) explored the structure-activity relationships of antibacterial quinoline carboxylic acids, including derivatives of 1-Chloroisoquinoline-7-carboxylic acid. The research found that these compounds showed significant activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Antimicrobial Activity : Bhatt and Agrawal (2010) conducted a study on the synthesis of quinoline carboxylic acid derivatives and their antimicrobial activity. They found that these compounds were active against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).
Chemical Synthesis and Reaction Studies : Donati et al. (1990) investigated the reactions of Phthalide-3-carboxylic acid with isoquinoline derivatives, including 1-Chloroisoquinoline, revealing insights into the chemical synthesis and potential applications of these compounds (Donati et al., 1990).
Photolysis in Aqueous Systems : Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides in aqueous solution, which includes understanding the behavior of compounds like this compound under various irradiation conditions (Pinna & Pusino, 2012).
Antitumor Activity : Al-Hiari et al. (2007) synthesized novel quinoline derivatives and evaluated their antitumor activities, indicating the potential use of this compound derivatives in cancer treatment (Al-Hiari et al., 2007).
Synthesis and Characterization of Nanoparticles : Ghorbani-Choghamarani and Azadi (2015) explored the synthesis of piperidine-4-carboxylic acid functionalized nanoparticles, demonstrating the chemical versatility and potential applications of quinoline derivatives in nanotechnology (Ghorbani-Choghamarani & Azadi, 2015).
Reactivity and Impurity Profile Study : Kalkote et al. (1996) studied the reactivity and impurity profile of piperazine with chloro-fluoro-quinolone carboxylic acid, which includes compounds similar to this compound, providing insights into pharmaceutical synthesis and quality control (Kalkote et al., 1996).
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAVRLLVLRDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611281 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-21-8 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
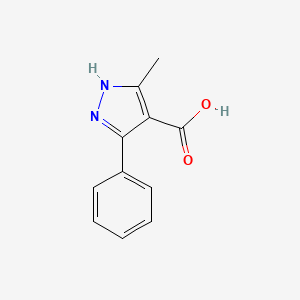
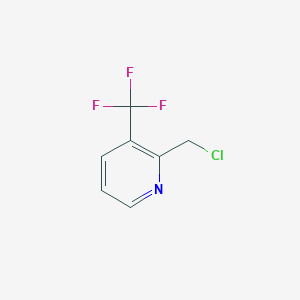
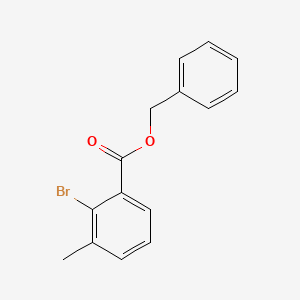
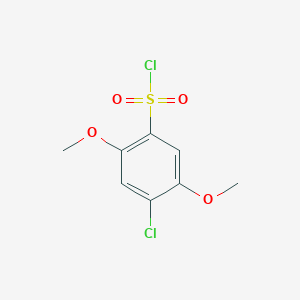
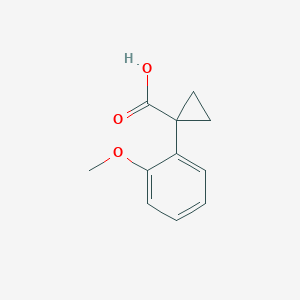
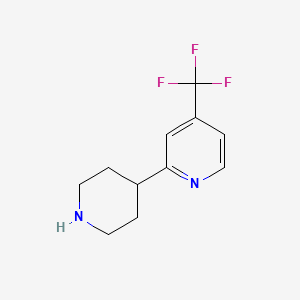
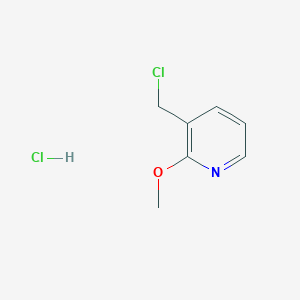
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
